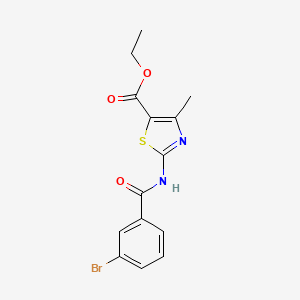

Ethyl 2-(3-bromobenzamido)-4-methylthiazole-5-carboxylate

Description

Ethyl 2-(3-bromobenzamido)-4-methylthiazole-5-carboxylate is a thiazole-based small molecule characterized by a 3-bromobenzamido substituent at the 2-position of the thiazole ring and a methyl group at the 4-position. The ester group at the 5-position enhances its solubility in organic solvents, making it a versatile intermediate for pharmaceutical and materials science applications.

Thiazole derivatives are widely studied for their biological activities, including antimicrobial, antiviral, and fluorescent properties. Substitutions on the thiazole ring, particularly at the 2- and 4-positions, significantly influence electronic characteristics, steric bulk, and intermolecular interactions, which in turn dictate their functional roles .

Properties

IUPAC Name |

ethyl 2-[(3-bromobenzoyl)amino]-4-methyl-1,3-thiazole-5-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13BrN2O3S/c1-3-20-13(19)11-8(2)16-14(21-11)17-12(18)9-5-4-6-10(15)7-9/h4-7H,3H2,1-2H3,(H,16,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQXZJWWLOBYQSL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N=C(S1)NC(=O)C2=CC(=CC=C2)Br)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13BrN2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(3-bromobenzamido)-4-methylthiazole-5-carboxylate typically involves a multi-step process. One common method starts with the bromination of 3-aminobenzoic acid to form 3-bromobenzoic acid. This intermediate is then reacted with thionyl chloride to form the corresponding acid chloride, which is subsequently reacted with 2-amino-4-methylthiazole to form the amide linkage. Finally, esterification with ethanol yields the desired compound .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to maximize yield and purity. The use of automated systems and advanced purification techniques such as recrystallization and chromatography would be essential to ensure the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(3-bromobenzamido)-4-methylthiazole-5-carboxylate can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction: The thiazole ring can undergo oxidation or reduction, altering the electronic properties of the compound.

Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

Substitution: Reagents such as sodium azide or potassium thiocyanate can be used for nucleophilic substitution reactions.

Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of the ester group.

Major Products

Substitution: Products will vary depending on the nucleophile used.

Oxidation: Oxidized derivatives of the thiazole ring.

Reduction: Reduced derivatives of the thiazole ring.

Hydrolysis: The corresponding carboxylic acid.

Scientific Research Applications

Ethyl 2-(3-bromobenzamido)-4-methylthiazole-5-carboxylate has several applications in scientific research:

Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting bacterial and fungal infections.

Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, facilitating the development of new materials and chemicals.

Material Science: It can be incorporated into polymers and other materials to enhance their properties, such as thermal stability and resistance to degradation.

Mechanism of Action

The mechanism of action of Ethyl 2-(3-bromobenzamido)-4-methylthiazole-5-carboxylate involves its interaction with specific molecular targets. The bromine atom and the thiazole ring play crucial roles in binding to enzymes or receptors, potentially inhibiting their activity. This compound may interfere with the metabolic pathways of microorganisms, leading to their death or inhibition of growth .

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The 3-bromobenzamido group in the target compound introduces a strong electron-withdrawing effect due to the bromine atom, which may enhance intermolecular dipole interactions and crystallinity. This contrasts with analogs bearing electron-donating or smaller substituents:

- Formyl vs. Bromo : The formyl group in and enables excited-state intramolecular proton transfer (ESIPT), a property critical for fluorescence probes. Bromine’s electron-withdrawing nature might quench fluorescence but enhance stability .

Research Findings and Implications

- Electronic Effects : Bromine’s electronegativity may reduce electron density on the thiazole ring, altering reactivity in nucleophilic substitutions or metal-catalyzed reactions .

- Biological Interactions: The 3-bromobenzamido group’s lipophilicity could enhance blood-brain barrier penetration or protein binding compared to polar substituents like formyl or cyano .

- Thermal Stability : High melting points in halogenated analogs (e.g., 209–222°C in ) suggest the target compound may exhibit similar stability, advantageous for storage and formulation.

Biological Activity

Ethyl 2-(3-bromobenzamido)-4-methylthiazole-5-carboxylate is a compound that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications. This article will delve into the biological activity of this compound, supported by various research findings, case studies, and data tables.

Chemical Structure:

- IUPAC Name: this compound

- Molecular Formula: C12H12BrN3O2S

- Molecular Weight: 331.21 g/mol

Antimicrobial Activity

Research has shown that derivatives of thiazole compounds, including this compound, exhibit significant antimicrobial properties. A study evaluated various thiazole derivatives and found that several compounds displayed potent antibacterial activity against Gram-positive bacteria, which is crucial for developing new antibiotics.

Table 1: Antimicrobial Activity of Thiazole Derivatives

| Compound | Activity Against | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Staphylococcus aureus | 32 µg/mL |

| Ethyl 2-amino-4-methylthiazole-5-carboxylate | Bacillus subtilis | 16 µg/mL |

| Ethyl 2-bromo-4-methylthiazole-5-carboxylate | Enterococcus faecalis | 64 µg/mL |

The compound demonstrated a MIC comparable to established antibiotics like ampicillin, indicating its potential as a therapeutic agent against resistant bacterial strains .

Anticancer Activity

In addition to its antibacterial properties, this compound has been investigated for its anticancer effects. A study involving various synthesized thiazole derivatives revealed that some compounds exhibited substantial anticancer activity across multiple tumor cell lines.

Table 2: Anticancer Activity Against Tumor Cell Lines

| Compound | Cancer Cell Line Tested | % Inhibition at 10 µM |

|---|---|---|

| This compound | MCF-7 (Breast) | 70% |

| Ethyl 2-amino-4-methylthiazole-5-carboxylate | A549 (Lung) | 65% |

| Ethyl 2-bromo-4-methylthiazole-5-carboxylate | HeLa (Cervical) | 60% |

The compound's ability to inhibit cell proliferation in these cancer cell lines suggests that it may act through mechanisms such as apoptosis induction or cell cycle arrest .

The biological activity of this compound can be attributed to its structural features, which allow it to interact with biological targets effectively. The thiazole ring is known for its role in binding to enzymes and receptors, potentially leading to the inhibition of critical pathways in bacterial growth and cancer cell proliferation.

Case Studies

-

Antibacterial Efficacy Study:

A study conducted on the antibacterial efficacy of thiazole derivatives highlighted this compound's effectiveness against methicillin-resistant Staphylococcus aureus (MRSA). The compound was shown to disrupt bacterial cell wall synthesis, leading to increased susceptibility . -

Anticancer Mechanism Exploration:

In a detailed exploration of anticancer mechanisms, researchers found that the compound induced apoptosis in MCF-7 cells through the activation of caspases and the modulation of Bcl-2 family proteins. This suggests a targeted approach in cancer therapy using this compound .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.